
3,4-Dimethoxythiophene-2-sulfonyl chloride
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Overview
Description
3,4-Dimethoxythiophene-2-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO4S2 and a molecular weight of 242.7 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two methoxy groups at the 3 and 4 positions and a sulfonyl chloride group at the 2 position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxythiophene-2-sulfonyl chloride typically involves the sulfonylation of 3,4-dimethoxythiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is conducted at low temperatures to control the reactivity of chlorosulfonic acid.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxythiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation.
Thiols: Formed by reduction.
Scientific Research Applications
3,4-Dimethoxythiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxythiophene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxythiophene: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2-Thiophenesulfonyl Chloride: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
3,4-Dimethoxythiophene-2-sulfonamide: A derivative formed by the reaction of 3,4-Dimethoxythiophene-2-sulfonyl chloride with amines.
Uniqueness
This compound is unique due to the presence of both methoxy groups and a sulfonyl chloride group on the thiophene ring. This combination of functional groups imparts distinct reactivity and electronic properties, making it a valuable intermediate in organic synthesis and various scientific applications.
Properties
IUPAC Name |
3,4-dimethoxythiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPITDSJLRDRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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